

Chemical and physical properties of 5-Bromo-2-chloropyrimidine

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Compound of Interest

Compound Name: 5-Bromo-2-chloropyrimidine

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An In-depth Technical Guide to **5-Bromo-2-chloropyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-bromo-2-chloropyrimidine** (CAS No: 32779-36-5), a critical halogenated pyrimidine intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, presents various experimental protocols for its synthesis, and explores its significant applications, particularly its role as a key building block in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1] Furthermore, this guide outlines the endothelin signaling pathway targeted by Macitentan and provides a logical workflow for its synthesis starting from **5-bromo-2-chloropyrimidine**. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.

Chemical and Physical Properties

5-Bromo-2-chloropyrimidine is a halogenated pyrimidine analogue that serves as a versatile electrophile in organic synthesis.[1] It typically appears as an off-white to beige or light brown crystalline powder.[1][2][3] The compound's utility in synthesis is enhanced by the differential reactivity of its two halogen substituents, which allows for selective and sequential reactions.[1]

Identifiers and General Properties

Property	Value	Reference(s)
CAS Number	32779-36-5	[2][4][5][6]
Molecular Formula	C ₄ H ₂ BrClN ₂	[2][4][5][7]
Molecular Weight	193.43 g/mol	[2][4][5][7]
Appearance	Off-white to beige crystalline powder	[1][2]
SMILES	Clc1ncc(Br)cn1	[8][9]
InChI Key	XPGIBDJXEVAUTO-UHFFFAOYSA-N	[1][9]

Physical and Chemical Data

Property	Value	Reference(s)
Melting Point	73-80 °C	[1][2][4][9][10]
Boiling Point	95 °C at 15 mmHg	[2][10][11]
Density	~1.9 g/cm ³ (Predicted)	[1][2][12]
Solubility	Insoluble in water; Soluble in organic solvents like Methanol, Ethanol, and Acetone.[2][3]	[2][3][4]
pKa	-2.84 (Predicted)	[2][3]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	[2][3][8]

Synthesis of 5-Bromo-2-chloropyrimidine: Experimental Protocols

Several synthetic routes for the preparation of **5-bromo-2-chloropyrimidine** have been reported. Below are detailed protocols for common methods starting from 5-bromo-2-

hydroxypyrimidine.

Protocol 2.1: Synthesis using Phosphorus Oxychloride and Toluene

This method involves the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride.

Materials:

- 5-bromo-2-hydroxypyrimidine (35 g, 0.2 mol)
- Phosphorus oxychloride (61.3 g, 0.4 mol)
- Toluene (200 mL)
- Triethylamine (40.5 g)
- 20% Sodium carbonate aqueous solution

Procedure:

- Under a nitrogen atmosphere, add 35 g of 2-hydroxy-5-bromopyrimidine, 61.3 g of phosphorus oxychloride, and 200 mL of toluene to a reaction flask.^[7]
- At 35 °C, slowly add 40.5 g of triethylamine.^[7]
- Heat the mixture to 80-85 °C and stir for 6 hours. Monitor the reaction progress using HPLC until the starting material is less than 2%.^[7]
- Cool the reaction mixture and concentrate it under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.^[7]
- Carefully pour the concentrated reaction solution into water at 10 °C.^[7]
- Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.^[7]

- The crude product can then be purified, for instance, by extraction with an organic solvent, followed by washing, drying, and solvent evaporation.

Protocol 2.2: Synthesis using DMF and Hydrochloric Acid

This protocol provides an alternative chlorination method avoiding the use of phosphorus oxychloride.^[13]

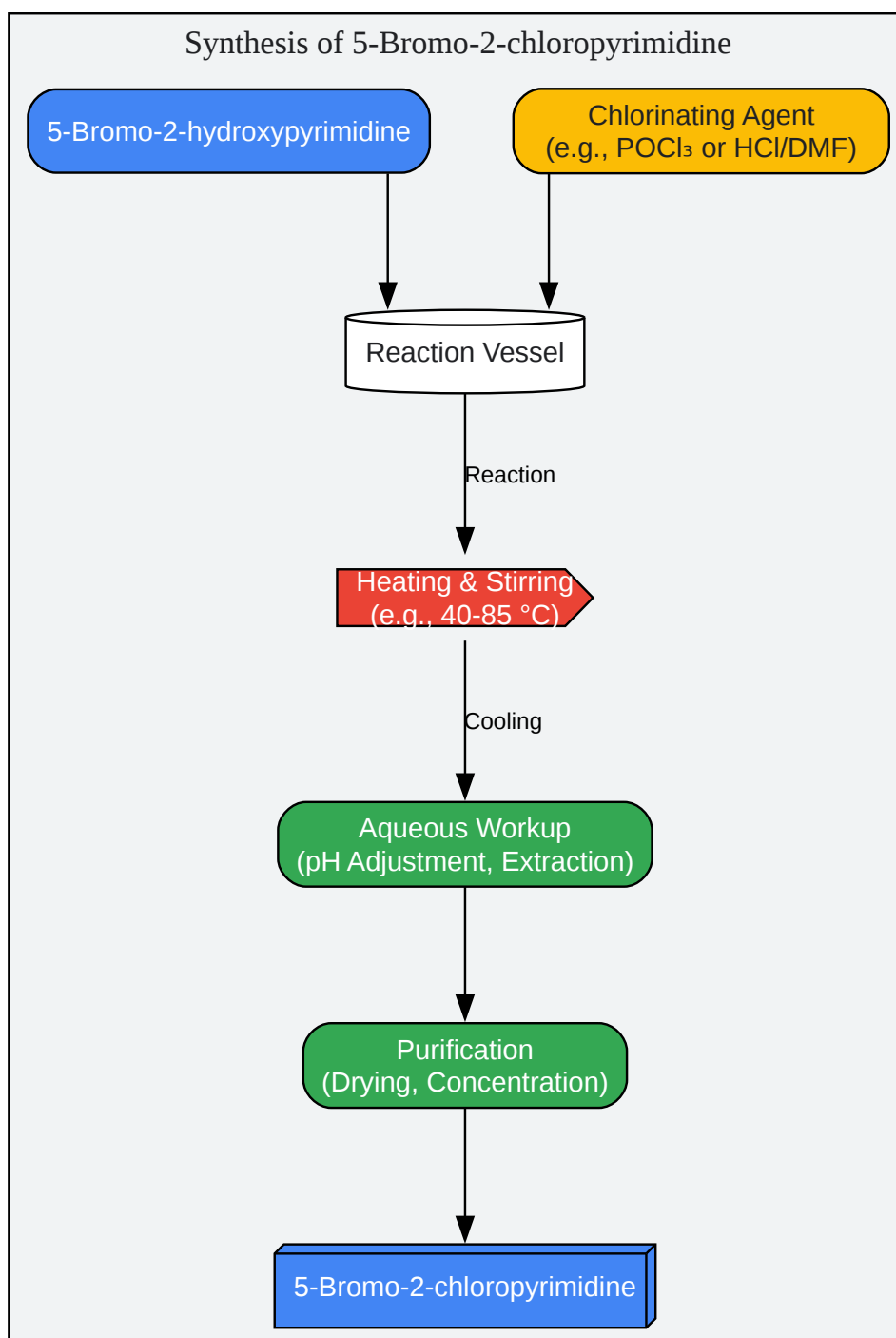
Materials:

- 5-bromo-2-hydroxypyrimidine (14 g)
- N,N-Dimethylformamide (DMF, 280 mL)
- Cetyltrimethylammonium chloride (5.12 g)
- 6 M Hydrochloric acid (20 mL)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Saturated brine
- Anhydrous sodium sulfate

Procedure:

- In a dry 500 mL three-necked flask, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of DMF.^{[1][7]}
- Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 M hydrochloric acid.^{[1][7]}
- Place the flask in a 40 °C oil bath and stir for 12 hours.^{[1][7]}

- Cool the reaction mixture to 0 °C and adjust the pH to 6 with a saturated sodium bicarbonate solution.[\[1\]](#)[\[7\]](#)
- Extract the mixture three times with ethyl acetate.[\[1\]](#)[\[7\]](#)
- Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the final product.[\[1\]](#)[\[7\]](#) A yield of 91% with a purity of 99.76% has been reported for this method.[\[7\]](#)



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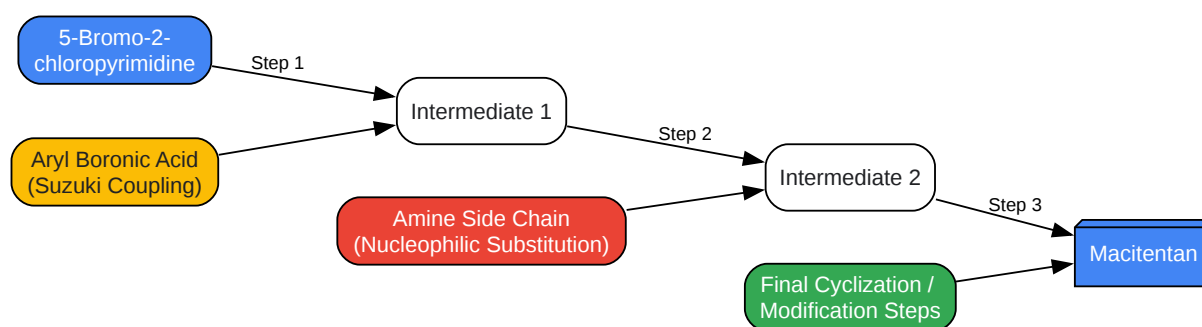
Fig 1. General experimental workflow for the synthesis of **5-Bromo-2-chloropyrimidine**.

Applications in Drug Development

5-Bromo-2-chloropyrimidine is a valuable intermediate for synthesizing various pharmaceutical compounds, particularly kinase inhibitors and receptor antagonists.[1][2][14][15] Its primary application is as a crucial building block in the production of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][16]

Role in Macitentan Synthesis

Macitentan's synthesis relies on the selective reactivity of **5-bromo-2-chloropyrimidine**. The synthesis typically involves sequential cross-coupling reactions, where the different reactivities of the chlorine and bromine substituents are exploited to build the complex final molecule. The general workflow involves coupling at the bromine position followed by substitution at the chlorine position.

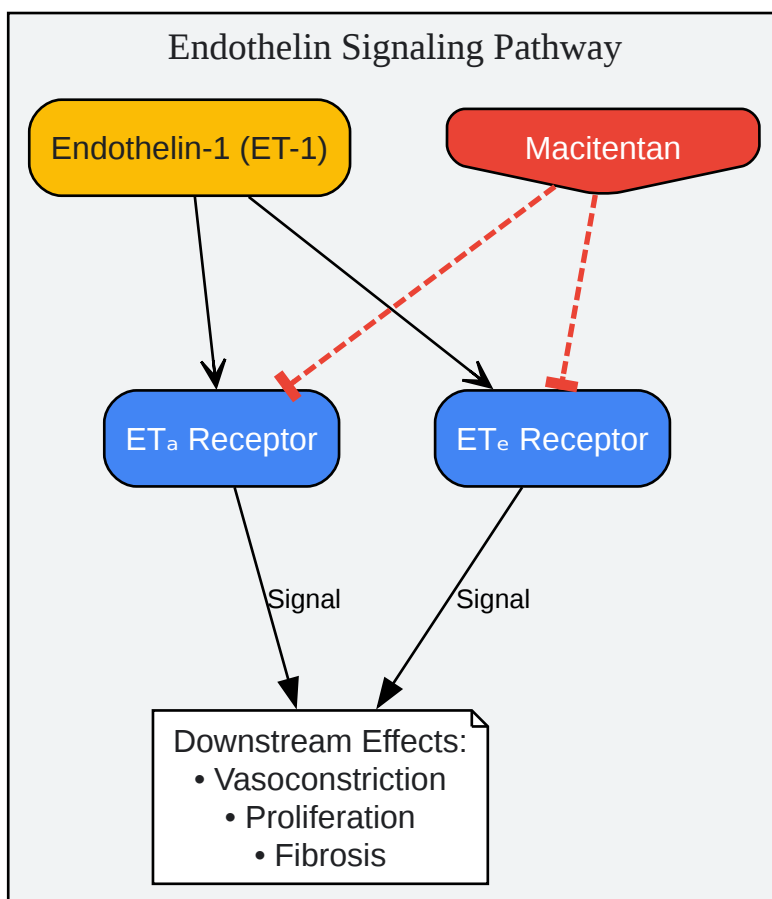


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Fig 2. Logical workflow for the synthesis of Macitentan from **5-Bromo-2-chloropyrimidine**.

Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that binds to two receptor subtypes: ET_a and ET_b. In pulmonary arterial hypertension, elevated ET-1 levels lead to vasoconstriction, proliferation, fibrosis, and inflammation. Macitentan exerts its therapeutic effect by acting as an antagonist, blocking the binding of ET-1 to both ET_a and ET_b receptors.[1] This dual antagonism inhibits the downstream signaling pathways, leading to vasodilation and antiproliferative effects.[1]



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